Home > Products > Screening Compounds P12042 > 5,10-Dideazaaminopterin
5,10-Dideazaaminopterin - 95674-53-6

5,10-Dideazaaminopterin

Catalog Number: EVT-256849
CAS Number: 95674-53-6
Molecular Formula: C21H22N6O5
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5,10-Dideazaaminopterin is an antileukemic agent.
Source and Classification

5,10-Dideazaaminopterin is synthesized from various pyridine and pteridine precursors. It belongs to the class of compounds known as antifolates, which are designed to mimic folic acid and inhibit folate-dependent enzymes. Its primary applications are in oncology, particularly in treating leukemia and other malignancies.

Synthesis Analysis

The synthesis of 5,10-dideazaaminopterin involves multiple steps and can be achieved through various methods. A notable synthetic route includes:

  1. Starting Materials: The synthesis often begins with 6-(bromomethyl)-2,4-pteridinediamine or similar derivatives.
  2. Wittig Condensation: This method employs tributylphosphorane to react with methyl 4-propionylbenzoate, yielding key intermediates.
  3. Hydrogenation: The resulting products undergo hydrogenation at the double bond to form the desired amino derivatives.
  4. Ester Hydrolysis: Subsequent hydrolysis of esters yields the carboxylic acids necessary for further reactions.
  5. Peptide Coupling: Finally, standard peptide coupling techniques are applied to produce the final compound.

The synthesis has been optimized for yields exceeding 75-80% at various stages, with careful control of reaction conditions such as temperature and solvent choice (dimethyl sulfoxide being commonly used) .

Molecular Structure Analysis

The molecular structure of 5,10-dideazaaminopterin can be described as follows:

  • Molecular Formula: C13_{13}H13_{13}N5_{5}O2_{2}
  • Molecular Weight: Approximately 273.28 g/mol
  • Structural Features: The compound contains a pteridine ring system with two nitrogen atoms replaced by carbon atoms at positions 5 and 10. This alteration enhances its binding affinity for dihydrofolate reductase while reducing toxicity compared to methotrexate.

The molecular geometry is characterized by a planar structure conducive to effective enzyme interaction .

Chemical Reactions Analysis

5,10-Dideazaaminopterin participates in several chemical reactions relevant to its function as an antifolate:

  1. Inhibition of Dihydrofolate Reductase: The primary reaction involves binding to dihydrofolate reductase, blocking the conversion of dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis.
  2. Metabolic Conversion: In vivo studies indicate that it can undergo metabolic transformations leading to various active metabolites that retain antifolate activity.
  3. Reactions with Nucleophiles: The presence of reactive functional groups allows for potential modifications via nucleophilic attack, which can be exploited in drug design for enhanced efficacy.

These reactions underscore the compound's role in disrupting folate metabolism in rapidly dividing cells .

Mechanism of Action

The mechanism of action of 5,10-dideazaaminopterin primarily revolves around its inhibition of dihydrofolate reductase:

  • Enzyme Binding: The compound mimics the structure of folic acid and binds competitively to the active site of dihydrofolate reductase.
  • Disruption of Folate Cycle: By inhibiting this enzyme, it prevents the reduction of dihydrofolate to tetrahydrofolate, leading to decreased availability of purines and thymidylate necessary for DNA synthesis.
  • Cell Cycle Arrest: This inhibition results in cell cycle arrest in the S-phase, ultimately leading to apoptosis in cancer cells.

Quantitative studies have shown that it exhibits significant potency against various leukemia cell lines compared to traditional antifolates like methotrexate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,10-dideazaaminopterin include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and methanol but poorly soluble in non-polar solvents.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to basic environments or elevated temperatures.
  • Melting Point: Reported melting points vary but generally fall within the range typical for similar compounds.

These properties influence its formulation and administration routes in therapeutic contexts .

Applications

5,10-Dideazaaminopterin has several significant applications:

  1. Cancer Treatment: Primarily used as an antileukemic agent due to its potent inhibition of dihydrofolate reductase.
  2. Research Tool: Utilized in biochemical research to study folate metabolism and enzyme kinetics.
  3. Drug Development: Serves as a lead compound for developing new antifolates with improved efficacy and reduced side effects.

Ongoing research continues to explore its potential in combination therapies and its role in overcoming resistance mechanisms observed with traditional antifolate treatments .

Introduction to 5,10-Dideazaaminopterin as an Antifolate Agent

Rationale for Structural Modification of Classical Folate Antagonists

Classical folate antagonists like methotrexate (MTX) face limitations including inefficient membrane transport, polyglutamylation deficiencies, and target enzyme resistance. These challenges spurred strategic modifications to the pteridine ring system, particularly at the N5 and N10 positions. Deaza modifications (carbon-for-nitrogen substitution) enhance cellular uptake by improving affinity for reduced folate carriers (RFCs) and proton-coupled folate transporters (PCFTs). For example, 10-ethyl-10-deazaaminopterin (10EdAM) demonstrated 3-fold greater transport efficiency into tumor cells compared to MTX due to optimized interactions with membrane transporters [3] [8].

Polyglutamylation—critical for intracellular retention and enhanced target enzyme inhibition—is significantly improved in 5,10-dideaza analogues. These compounds act as superior substrates for folylpolyglutamate synthetase (FPGS), leading to elongated polyglutamate chains that persist in cells. Where MTX forms short-chain polyglutamates, 10EdAM accumulates as long-chain derivatives (e.g., Glu3–Glu5*), amplifying inhibition of dihydrofolate reductase (DHFR) and other folate-dependent enzymes [3] [8].

Additionally, replacing N10 with carbon alters electron distribution, reducing binding affinity to DHFR but enhancing specificity for alternative targets like glycinamide ribonucleotide formyltransferase (GARFTase). This shifts the primary mechanism from DHFR-centric inhibition toward disruption of de novo purine biosynthesis, mitigating classic resistance pathways [8].

Table 1: Impact of Structural Modifications on Biochemical Properties

Structural FeatureClassical Antifolate (MTX)5,10-Dideazaaminopterin AnalogFunctional Consequence
N10 positionNitrogenCarbon (deaza modification)Enhanced RFC/PCFT transport affinity [3]
Glutamate chainLimited polyglutamylationRobust FPGS substrateProlonged intracellular retention [8]
Target enzyme affinityDHFR-focusedDual DHFR/GARFTase inhibitionOvercomes DHFR-mediated resistance [8]

Historical Development and Key Milestones in 10-Deazaaminopterin Analog Design

The evolution of 10-deazaaminopterin analogs began with foundational syntheses in the 1980s. Taylor et al. (1985) first reported 5,10-dideazaaminopterin (DDAP) and its tetrahydro derivative (DDATHF), showing comparable in vivo efficacy to MTX against L1210 murine leukemia. This validated the retention of antineoplastic activity despite N10 substitution [4]. Parallel work by DeGraw et al. yielded 10-ethyl-10-deazaaminopterin (10EdAM), which exhibited superior solid-tumor activity. In murine models, 10EdAM induced 30–40% complete regressions in mammary carcinoma (MX-1) and colon carcinoma (CX-1) xenografts—outcomes unattainable with equitoxic MTX doses [3].

The 1990s saw optimization of transport and polyglutamylation kinetics. Schmid et al. demonstrated that 10-propargyl-10-deazaaminopterin (PDX, pralatrexate) exhibited:

  • 15–40× greater cytotoxicity than MTX after 3-hour pulse exposure in leukemia/breast cancer cells
  • 80% complete regression rates in LX-1 lung cancer xenograftsThis was attributed to its dual advantages: efficient RFC-mediated uptake and rapid FPGS-catalyzed polyglutamylation [1].

Structural refinements continued with bridged derivatives like 5,10-ethano-5,10-dideazaaminopterin. Though equipotent to MTX in DHFR inhibition, its unique bicyclic core conferred a "transport advantage" into L1210 cells, suggesting steric flexibility in carrier recognition [2]. By the 2000s, DDATHF emerged as a paradigm-shifting agent targeting de novo purine synthesis via GARFTase inhibition—validating the rationale for redirecting antifolate activity beyond DHFR [8].

Table 2: Key Milestones in Deazaaminopterin Development

YearCompoundBreakthrough FindingSignificance
19855,10-DideazaaminopterinComparable efficacy to MTX vs. L1210 leukemia [4]Proof-of-concept for deaza modifications
198710-Ethyl-10-deazaaminopterin30–40% complete regressions in MX-1 mammary carcinoma [3]First solid-tumor efficacy beyond MTX
19925,10-Ethano-dideazaaminopterinTransport advantage over MTX in L1210 cells [2]Demonstrated role of conformational restriction
199810-Propargyl-10-deazaaminopterin85% complete regressions in LX-1 xenografts [1]Clinical candidate for lymphoma/SCLC

Properties

CAS Number

95674-53-6

Product Name

5,10-Dideazaaminopterin

IUPAC Name

(2S)-2-[[4-[2-(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid

Molecular Formula

C21H22N6O5

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C21H22N6O5/c22-17-14-9-12(10-24-18(14)27-21(23)26-17)2-1-11-3-5-13(6-4-11)19(30)25-15(20(31)32)7-8-16(28)29/h3-6,9-10,15H,1-2,7-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,24,26,27)/t15-/m0/s1

InChI Key

RGUQKUKRLMXLCM-HNNXBMFYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

5,10-Dideazaaminopterin;

Canonical SMILES

C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.